molecular formula C6H8N2O3S B2657500 6-Methoxypyridine-2-sulfonamide CAS No. 1342957-75-8

6-Methoxypyridine-2-sulfonamide

Cat. No.: B2657500
CAS No.: 1342957-75-8
M. Wt: 188.2
InChI Key: RRBTWNRWWLUMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxypyridine-2-sulfonamide is a chemical compound with the molecular formula C6H8N2O3S and a molecular weight of 188.21 g/mol It is characterized by a methoxy group at the 6th position and a sulfonamide group at the 2nd position of the pyridine ring

Scientific Research Applications

6-Methoxypyridine-2-sulfonamide has several applications in scientific research:

Future Directions

A paper titled “Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors” discusses the potential of sulfonamide methoxypyridine derivatives, which could include 6-Methoxypyridine-2-sulfonamide, in cancer treatment . This suggests that future research could focus on the potential applications of this compound in medical treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypyridine-2-sulfonamide typically involves the introduction of the sulfonamide group to the pyridine ring. One common method is the reaction of 6-methoxypyridine with sulfonamide reagents under suitable conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxypyridine-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Mechanism of Action

The mechanism of action of 6-Methoxypyridine-2-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of enzymes such as phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). These enzymes play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival . By inhibiting these enzymes, this compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

  • 6-Methoxypyridine-3-sulfonamide
  • 6-Methoxypyridine-4-sulfonamide
  • 6-Methoxypyridine-2-carboxamide

Comparison: 6-Methoxypyridine-2-sulfonamide is unique due to the specific positioning of the methoxy and sulfonamide groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .

Properties

IUPAC Name

6-methoxypyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-11-5-3-2-4-6(8-5)12(7,9)10/h2-4H,1H3,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBTWNRWWLUMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.